3-(Chloromethyl)-phenylisocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

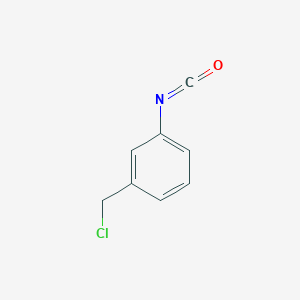

1-(Chloromethyl)-3-isocyanatobenzene is an organic compound that features both a chloromethyl group and an isocyanate group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-3-isocyanatobenzene can be synthesized through a multi-step process. One common method involves the chloromethylation of benzene derivatives using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The resulting chloromethylated product can then be reacted with phosgene to introduce the isocyanate group .

Industrial Production Methods

Industrial production of 1-(chloromethyl)-3-isocyanatobenzene typically involves large-scale chloromethylation reactions followed by phosgenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

1-(Chloromethyl)-3-isocyanatobenzene undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols.

Addition reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to facilitate the reaction.

Addition reactions: Reagents such as primary or secondary amines and alcohols are used.

Major Products Formed

Ureas: Formed from the reaction of the isocyanate group with amines.

Carbamates: Formed from the reaction of the isocyanate group with alcohols.

科学研究应用

1-(Chloromethyl)-3-isocyanatobenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the production of polymers and resins, where its reactive groups facilitate cross-linking and polymerization.

Biological Research: It is used in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

作用机制

The mechanism of action of 1-(chloromethyl)-3-isocyanatobenzene involves its reactive functional groups:

相似化合物的比较

Similar Compounds

1-(Chloromethyl)-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.

1-(Bromomethyl)-3-isocyanatobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

1-(Chloromethyl)-3-isocyanatobenzene is unique due to the combination of its chloromethyl and isocyanate groups, which provide distinct reactivity patterns. This dual functionality allows for versatile applications in organic synthesis and materials science .

生物活性

3-(Chloromethyl)-phenylisocyanate is an organic compound that belongs to the isocyanate family, characterized by the presence of an isocyanate functional group (-N=C=O) attached to a chloromethyl-phenyl moiety. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Structure and Composition

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈ClN₃O

- Molecular Weight : 185.62 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of chloromethyl phenyl ether with phosgene or other isocyanate precursors under controlled conditions. This process allows for the introduction of the isocyanate group while maintaining the stability of the chloromethyl substituent.

Antimicrobial Properties

Research indicates that isocyanates, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves disruption of bacterial cell wall synthesis and protein function.

Cytotoxicity

In vitro studies assessing cytotoxic effects have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its electrophilic nature, which allows it to form covalent bonds with cellular macromolecules, leading to cellular dysfunction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of specific bacterial enzymes |

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to react with nucleophilic sites in proteins and nucleic acids. This reaction can lead to modifications that disrupt normal cellular processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various isocyanates, including this compound, revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.

Case Study 2: Cancer Cell Line Testing

In another study focusing on its cytotoxic effects, this compound was tested against several human cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent increase in apoptosis rates, with IC50 values ranging from 20-100 µM. These findings suggest that this compound could serve as a lead for developing new anticancer therapies.

Toxicological Considerations

Despite its potential therapeutic applications, this compound poses certain toxicological risks. Exposure can lead to respiratory irritation and skin sensitization. Long-term exposure studies are necessary to fully understand its chronic toxicity profiles and environmental impact.

属性

分子式 |

C8H6ClNO |

|---|---|

分子量 |

167.59 g/mol |

IUPAC 名称 |

1-(chloromethyl)-3-isocyanatobenzene |

InChI |

InChI=1S/C8H6ClNO/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2 |

InChI 键 |

CAOAUHIGHKUBRZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)N=C=O)CCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。